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molecular formula C8H6ClNO3 B584515 Methyl 2-(chlorocarbonyl)pyridine-4-carboxylate CAS No. 153559-43-4

Methyl 2-(chlorocarbonyl)pyridine-4-carboxylate

Cat. No. B584515
M. Wt: 199.59
InChI Key: VGSDPFZEZHSFPQ-UHFFFAOYSA-N
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Patent
US08507681B2

Procedure details

To 4-(methoxycarbonyl)picolinic acid (150 g, 1.82 mol) in dichloromethane (500 mL) was added oxalyl chloride (400 mL) keeping the temperature at 25-30° C. for 3 days. The reaction was evaporated in vacuo to afford methyl 2-(chlorocarbonyl)isonicotinate as yellow oil.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([C:11]([OH:13])=O)[CH:6]=1)=[O:4].C(Cl)(=O)C([Cl:17])=O>ClCCl>[Cl:17][C:11]([C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][N:8]=1)[C:3]([O:2][CH3:1])=[O:4])=[O:13]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
COC(=O)C1=CC(=NC=C1)C(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25-30° C.
CUSTOM
Type
CUSTOM
Details
for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)C=1C=C(C(=O)OC)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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